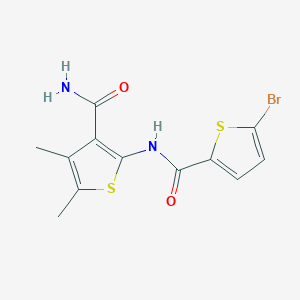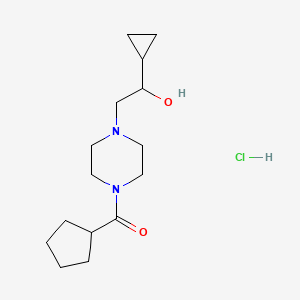
Cyclopentyl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a cyclopentyl group, a piperazine ring, and a cyclopropyl group attached to a hydroxyethyl group. The methanone group would likely be connected to the piperazine ring .科学的研究の応用
Anticancer and Antituberculosis Properties
Research indicates that certain cyclopropyl (piperazin-1-yl) methanone derivatives have shown promising results in the treatment of cancer and tuberculosis. For instance, compounds synthesized using the reductive amination method exhibited significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and demonstrated substantial antituberculosis activity. One particular compound showed both antituberculosis and anticancer properties, marking a dual therapeutic potential (Mallikarjuna, Padmashali, & Sandeep, 2014).
Alzheimer's Disease Treatment
A series of multifunctional amides, including a specific piperazinyl methanone derivative, was synthesized and evaluated for their enzyme inhibitory potentials and cytotoxicity towards Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, with one compound, in particular, displaying very good activity against acetyl and butyrylcholinesterase enzymes. This suggests a potential therapeutic application in the treatment of Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Properties
New pyridine derivatives, including piperazin-1-yl methanone, were synthesized and showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential use in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
特性
IUPAC Name |
cyclopentyl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c18-14(12-5-6-12)11-16-7-9-17(10-8-16)15(19)13-3-1-2-4-13;/h12-14,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKPMPYLVOWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2641775.png)
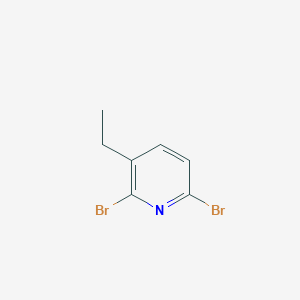
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2641777.png)
![1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2641779.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2641781.png)
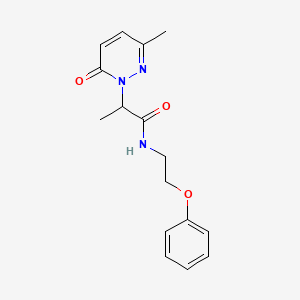
![1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641783.png)
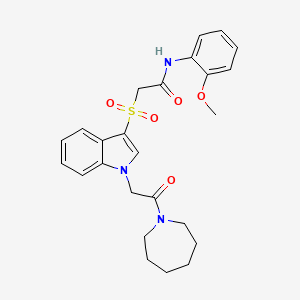
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)
